2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione
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Overview
Description
2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione is a complex organic compound featuring a furan ring fused with a tetracene structure. This compound is notable for its unique structural properties, which include both oxygen and nitrogen heteroatoms, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then subjected to cyclization reactions to form the tetracene core. Key steps include:
Formation of Furan-2-ylmethyl Precursor: This can be achieved through the reaction of furfural with appropriate reagents to introduce the methyl group.
Cyclization: The precursor undergoes cyclization in the presence of catalysts such as Lewis acids to form the tetracene structure.
Oxidation and Functionalization: Final steps involve oxidation and functionalization to introduce the oxa and diaza groups, often using reagents like hydrogen peroxide or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the tetracene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones and quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furans and amine-substituted tetracenes.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the tetracene core can intercalate with DNA, disrupting cellular processes. The oxa and diaza groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethyl)-1,4-dihydro-1,4-dioxo-2,5-diazatetracene: Similar structure but lacks the oxa group.
2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazapentacene-1,11-dione: Extended tetracene core.
2-(Furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione derivatives: Various functional groups attached to the core structure.
Uniqueness
The presence of both oxa and diaza groups in this compound provides unique electronic and steric properties, enhancing its reactivity and binding capabilities compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and efficiency.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-18-13-5-1-2-6-17(13)26-19-15(18)10-14-16(21-19)7-8-22(20(14)24)11-12-4-3-9-25-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLGMOCMWDTYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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